molecular formula C14H21N3O3S2 B4283123 N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide

N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B4283123
M. Wt: 343.5 g/mol
InChI Key: PVKQYYGACRMXBB-OQLLNIDSSA-N
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Description

N’-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide is a complex organic compound with a unique structure that includes a thienyl group, a piperidine ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide typically involves a multi-step process. One common method includes the condensation of 5-ethyl-2-thiophenecarboxaldehyde with 1-(methylsulfonyl)-3-piperidinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. The thienyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-methyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide
  • N’-[(5-ethyl-2-furyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide
  • N’-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-pyrrolidinecarbohydrazide

Uniqueness

N’-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group enhances its aromaticity and potential for π-π interactions, while the piperidine ring provides flexibility and the ability to form hydrogen bonds.

Properties

IUPAC Name

N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-3-12-6-7-13(21-12)9-15-16-14(18)11-5-4-8-17(10-11)22(2,19)20/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKQYYGACRMXBB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 2
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 3
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 5
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide

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